molecular formula C4H8OS B2601773 2-Sulfanylcyclobutan-1-ol CAS No. 1823627-46-8

2-Sulfanylcyclobutan-1-ol

Cat. No. B2601773
CAS RN: 1823627-46-8
M. Wt: 104.17
InChI Key: XAOHFRSPQOTKFQ-UHFFFAOYSA-N
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Description

“2-Sulfanylcyclobutan-1-ol” is a chemical compound with the molecular formula C4H8OS . It has a molecular weight of 104.17 . The compound is also known as 2-mercaptocyclobutan-1-ol .


Molecular Structure Analysis

The InChI code for “2-Sulfanylcyclobutan-1-ol” is 1S/C4H8OS/c5-3-1-2-4(3)6/h3-6H,1-2H2 . This indicates that the molecule consists of a cyclobutane ring with a sulfur (S) and a hydroxyl (OH) group attached .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Sulfanylcyclobutan-1-ol” are not available, alcohols in general can undergo a variety of reactions. For instance, primary alcohols can be oxidized to either aldehydes or carboxylic acids, depending on the reaction conditions . Secondary alcohols are oxidized to ketones .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Intermolecular Photocycloaddition Reactions : Research by Jeremias, Mohr, and Bach (2021) demonstrates the utility of 2-Sulfanylcyclobutan-1-ol derivatives in intermolecular [2 + 2] photocycloaddition reactions, achieving the synthesis of 2-aryl-1-sulfonyl-substituted cyclobutanes with high yields. This catalyst-free process underlines the compound's relevance in constructing complex cyclobutane frameworks with potential applications in drug discovery and material science (Jeremias et al., 2021).

  • Metal-Free Cycloaddition Reactions : Liu et al. (2017) explored a metal-free [2+2] cycloaddition and 1,4-addition sequence induced by S-centered radicals. This process provides access to functionalized cyclobuta[a]naphthalen-4-ols, showcasing the versatility of sulfanyl-substituted cyclobutanols in synthesizing complex organic molecules with high diastereoselectivity and yields (Liu et al., 2017).

Environmental and Analytical Applications

  • Detection of Sulfonamide and Tetracycline Antimicrobials : Lindsey, Meyer, and Thurman (2001) developed a method utilizing solid-phase extraction and liquid chromatography/mass spectrometry (LC/MS) for the trace analysis of sulfonamides and tetracyclines in groundwater and surface water. This research underscores the importance of derivatives like 2-Sulfanylcyclobutan-1-ol in environmental monitoring and pollution control (Lindsey et al., 2001).

Chemical Biology and Molecular Imaging

  • Probing Hydrogen Sulfide and Reactive Sulfur Species : Lin, Chen, Xian, and Chang (2015) highlighted the development of reaction-based fluorescent probes for detecting H2S and reactive sulfur species (RSS) in biological systems. The unique chemical properties of sulfur-containing compounds like 2-Sulfanylcyclobutan-1-ol facilitate the creation of tools for visualizing and understanding the roles of these gases in physiology and disease (Lin et al., 2015).

Safety and Hazards

The safety data sheet (SDS) for “2-Sulfanylcyclobutan-1-ol” can provide information on its hazards, handling, storage, and disposal .

properties

IUPAC Name

2-sulfanylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c5-3-1-2-4(3)6/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOHFRSPQOTKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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